2-(5-Methylbenzotriazol-1-yl)acetic acid

Description

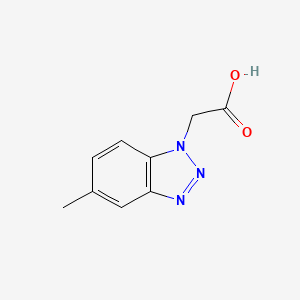

2-(5-Methylbenzotriazol-1-yl)acetic acid is a heterocyclic organic compound featuring a benzotriazole core fused to a benzene ring and substituted with a methyl group at the 5-position. The acetic acid moiety is attached to the 1-nitrogen of the benzotriazole system. This structure confers unique physicochemical properties:

- Acidity: The carboxylic acid group (pKa ~2.5–4.5) enhances aqueous solubility and enables hydrogen bonding.

- Aromatic Interactions: The benzotriazole ring facilitates π-π stacking and metal coordination via its three nitrogen atoms.

- Steric Effects: The 5-methyl group influences molecular conformation and binding interactions.

Benzotriazole derivatives are widely used as corrosion inhibitors, UV stabilizers, and pharmaceutical intermediates. The acetic acid functional group expands its utility in medicinal chemistry by enabling conjugation with biomolecules or improving bioavailability .

Properties

IUPAC Name |

2-(5-methylbenzotriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-2-3-8-7(4-6)10-11-12(8)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVWYPMQIMOSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylbenzotriazol-1-yl)acetic acid typically involves the reaction of 5-methylbenzotriazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylbenzotriazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(5-Methylbenzotriazol-1-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Methylbenzotriazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form stable coordination complexes with metal ions, which can inhibit corrosion processes. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(5-Methylbenzotriazol-1-yl)acetic acid with structurally related compounds:

Key Observations:

Heterocycle Influence :

- Benzotriazole vs. Benzothiazole : Benzotriazole’s three nitrogen atoms enable stronger metal coordination compared to benzothiazole’s single sulfur atom, making it more effective in corrosion inhibition .

- Oxazole vs. Thiadiazole : Oxazole derivatives exhibit higher hydrogen-bonding capacity due to the oxygen atom, whereas thiadiazoles show greater redox activity .

Functional Group Impact :

- Acetic Acid vs. Ester : The carboxylic acid group improves water solubility and bioavailability compared to esters, which are more lipophilic .

- Thioether Groups : Compounds like ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate exhibit enhanced membrane permeability due to the thio group .

Crystallographic and Physicochemical Data

Q & A

Q. Basic

- NMR Spectroscopy : and NMR confirm the methylbenzotriazole and acetic acid moieties. Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the acetic acid protons resonate as singlets (δ 3.8–4.2 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. Software like SHELXL refines anisotropic displacement parameters, with typical R-factors < 5% for high-quality datasets .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 218.08) .

How can researchers resolve contradictions in crystallographic data during structure refinement?

Advanced

Discrepancies in electron density maps or thermal parameters often arise from disordered solvent molecules or twinning. Strategies include:

- SHELX Suite : Use SHELXD for experimental phasing and SHELXL for least-squares refinement. The TWIN command handles twinning by iteratively refining twin laws .

- WinGX Integration : Combine SHELX with WinGX for real-space validation (e.g., ORTEP-3 visualizes anisotropic ellipsoids to identify misplaced atoms) .

- Data Filtering : Exclude outliers using SIGMA cutoff criteria (e.g., I/σ(I) > 2.0) to improve R-factor convergence .

What reaction optimization strategies minimize side products during synthesis?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the benzotriazole nitrogen, reducing ester hydrolysis side products .

- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation prevent dimerization .

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate interfacial reactions in biphasic systems .

- Kinetic Monitoring : In situ IR spectroscopy tracks intermediate formation, enabling real-time adjustments .

How do substituents on the benzotriazole ring influence the compound’s reactivity and biological activity?

Q. Advanced

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) at the 5-position increase electrophilicity, enhancing nucleophilic substitution rates with thiols or amines .

- Steric Effects : Bulky substituents (e.g., -CHPh) at the 1-position hinder rotation, stabilizing specific conformations in enzyme-binding studies .

- Biological Activity : Methyl groups improve lipophilicity, enhancing membrane permeability in antimicrobial assays (e.g., MIC values ≤ 8 µg/mL against S. aureus) .

What computational methods support mechanistic studies of its reactions?

Q. Advanced

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets models transition states for nucleophilic substitutions, predicting activation energies (±2 kcal/mol accuracy) .

- Molecular Dynamics (MD) : GROMACS simulates solvent effects on reaction pathways, identifying solvent-cage effects in hydrolysis .

- Docking Studies : AutoDock Vina evaluates binding affinities to biological targets (e.g., COX-2 enzyme), correlating with anti-inflammatory activity .

How are kinetic parameters determined for reactions involving this compound?

Q. Advanced

- Pseudo-First-Order Conditions : Excess nucleophile (e.g., hydrazine) ensures linear ln([A]₀/[A]) vs. time plots. Slope gives apparent rate constants (k) .

- Arrhenius Analysis : Vary temperatures (25–80°C) to calculate activation energy (E) from ln(k) vs. 1/T plots .

- Isotope Effects : Compare k/k using deuterated solvents to identify proton-transfer steps in mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.